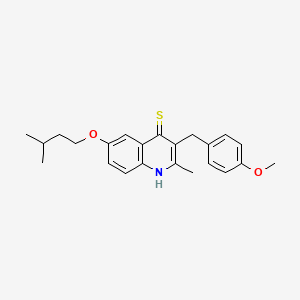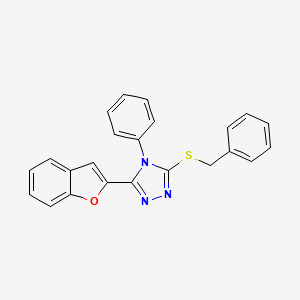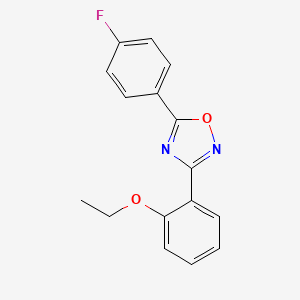
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol, also known as MBQ-167, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBQ-167 is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to activate the Nrf2/ARE pathway, which is a key pathway involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In neurons, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the development of neurodegenerative diseases. In animal models of infectious diseases, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to reduce bacterial and viral load, and improve survival rates.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. One limitation of using 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol research. One direction is to further investigate its mechanism of action, which could lead to the discovery of new therapeutic targets. Another direction is to optimize its pharmacokinetics and pharmacodynamics, which could improve its efficacy and safety in vivo. Additionally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol could be studied in combination with other drugs or therapies, which could enhance its therapeutic potential. Finally, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol could be studied in clinical trials to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol involves the reaction of 4-methoxybenzyl chloride with 2-methyl-6-(3-methylbutoxy)quinoline-4-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography or recrystallization. The yield of 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol is typically around 50-60%.
科学研究应用
3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disorder research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to protect neurons from oxidative stress and neuroinflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In infectious disease research, 3-(4-methoxybenzyl)-2-methyl-6-(3-methylbutoxy)-4-quinolinethiol has been shown to inhibit the growth of various bacteria and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and Zika virus.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-methyl-6-(3-methylbutoxy)-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c1-15(2)11-12-26-19-9-10-22-21(14-19)23(27)20(16(3)24-22)13-17-5-7-18(25-4)8-6-17/h5-10,14-15H,11-13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDECZVAHFCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)OCCC(C)C)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)

![1-{3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}-4-phenylpiperazine](/img/structure/B4980913.png)
![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-butyl-1-piperidinecarboxamide](/img/structure/B4980914.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4980930.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4980936.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4980937.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4980952.png)

![4-[(4-methylphenyl)sulfonyl]-2-butyn-1-yl 4-nitrobenzoate](/img/structure/B4980967.png)